N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Description
N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2-ethoxyphenyl group at the carboxamide nitrogen and a thiazole-thiophene hybrid moiety at the piperazine ring.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-2-27-18-7-4-3-6-16(18)23-21(26)25-11-9-24(10-12-25)14-20-22-17(15-29-20)19-8-5-13-28-19/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXSXHGUYYZWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a piperazine ring substituted with an ethoxyphenyl group and a thiazole-thiophene moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, thereby enhancing their physiological effects .
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may exhibit similar properties .
- Antimicrobial Activity : Heterocyclic compounds like this one are known for their broad-spectrum antimicrobial properties, particularly against resistant strains of bacteria .
Biological Activity Data
Case Studies
- Neuroprotective Study : A study involving a related compound demonstrated significant improvement in motor functions in 6-OHDA-induced Parkinson's disease models. This suggests that this compound could have similar neuroprotective effects due to its structural similarities .
- Antimicrobial Efficacy : Research has indicated that thiazole derivatives possess potent antibacterial activity against resistant strains, which may extend to the compound due to its thiazole component .
Scientific Research Applications
Pharmacological Applications
1.1. Cancer Treatment
Recent studies have indicated that derivatives of thiazole and piperazine, including N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, thiazole derivatives have been reported to interact with key cellular pathways involved in tumor growth and metastasis, making them suitable candidates for further development in oncology .
1.2. Neurological Disorders
The compound's structure suggests potential activity against neurological disorders, particularly through modulation of neurotransmitter systems. Piperazine derivatives are known for their ability to interact with serotonin and dopamine receptors, which could be beneficial in treating conditions like depression and anxiety disorders. Research has highlighted the importance of similar compounds in enhancing cognitive function and alleviating symptoms associated with neurodegenerative diseases .
1.3. Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory effects. The presence of the thiazole ring in the compound may contribute to its ability to inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases such as arthritis or inflammatory bowel disease. Studies have demonstrated that modifying the substituents on the thiazole can enhance the anti-inflammatory efficacy of these compounds .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic pathway includes:
- Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate acylating agents to form the piperazine carboxamide.
- Thiazole Synthesis : The thiazole moiety can be synthesized through cyclization reactions involving thioketones or thioamides.
- Final Coupling Reaction : The final step involves coupling the piperazine derivative with the thiazole compound, typically using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
A detailed synthetic route is summarized in Table 1 below:
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| 1 | Acylation | Piperazine + Acyl Chloride | 75% |
| 2 | Cyclization | Thioketone + Amine | 80% |
| 3 | Coupling | Piperazine Derivative + Thiazole | 70% |
The biological activity of this compound has been attributed to its ability to modulate specific enzyme pathways and receptor interactions:
3.1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of monoacylglycerol lipase (MAGL), a crucial enzyme in endocannabinoid metabolism, which has implications for pain management and neuroprotection .
3.2. Receptor Binding
The structural components of this compound allow it to interact with various receptors, including serotonin receptors, which are involved in mood regulation and anxiety responses .
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
The 2-ethoxyphenyl group distinguishes the target compound from analogs with alkyl or aryl substituents:
Key Observations :
Thiazole Ring Modifications
The 4-(thiophen-2-yl)thiazole moiety contrasts with pyridine-, quinazolinone-, or phenyl-substituted thiazoles:
Key Observations :
Piperazine-Carboxamide Core Modifications
The piperazine-carboxamide scaffold is shared across multiple analogs but varies in adjacent functional groups:
Key Observations :
- The unmodified piperazine-carboxamide in the target compound offers conformational flexibility, enabling interactions with varied binding pockets.
- PEGylation (e.g., compound 40) or quinazolinone fusion (e.g., A15) introduces specialized properties (solubility, rigidity) but reduces synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
